molecular formula C17H24N2O5S B192392 Choline, thiocyanate, 4-hydroxy-3,5-dimethoxycinnamate CAS No. 7431-77-8

Choline, thiocyanate, 4-hydroxy-3,5-dimethoxycinnamate

Cat. No.: B192392
CAS No.: 7431-77-8
M. Wt: 368.4 g/mol
InChI Key: YLELSNOPYHTYTB-UHFFFAOYSA-N
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Description

Sinapine thiocyanate is an alkaloid compound isolated from the seeds of cruciferous plants, such as rapeseed and mustard. It is known for its diverse biological activities, including anti-inflammatory, anti-malignancy, and anti-angiogenic effects . The compound has garnered significant interest in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Sinapine thiocyanate has a wide range of scientific research applications, including:

Mechanism of Action

Choline is converted into a neurotransmitter called acetylcholine, which helps muscles to contract, activates pain responses, and plays a role in brain functions of memory and thinking .

Safety and Hazards

Choline is a highly flammable liquid and vapour . It causes severe skin burns and eye damage . It may damage fertility or the unborn child and causes damage to organs . It is advised to avoid breathing mist, gas or vapours and avoid contacting with skin and eye .

Future Directions

The field of choline biology and its role in human health is a growing area of research . Future research will likely focus on the current state of choline science in human nutrition throughout the lifespan, from prenatal needs through early childhood, and into our later years . There is a need to identify areas of research in choline biology that can best inform our understanding of this nutrient’s impact on human health .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sinapine thiocyanate can be synthesized through various methods. One common approach involves the extraction of sinapine from rapeseed meals using hot-alcohol-reflux-assisted sonication combined with anti-solvent precipitation . This method yields a higher amount of sinapine compared to traditional extraction methods.

Industrial Production Methods: Industrial production of sinapine thiocyanate typically involves the extraction of sinapine from rapeseed or mustard seeds, followed by its conversion to sinapine thiocyanate through chemical reactions. The process often includes steps such as defatting the seeds, extracting sinapine using ethanol, and then reacting it with thiocyanate ions to form sinapine thiocyanate .

Chemical Reactions Analysis

Types of Reactions: Sinapine thiocyanate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Sinapine thiocyanate can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as thiocyanate ions, which replace specific functional groups in the sinapine molecule.

Major Products Formed: The major products formed from these reactions include various derivatives of sinapine thiocyanate, which may exhibit enhanced or altered biological activities .

Comparison with Similar Compounds

  • Sinapic acid
  • Sinapoyl-glucose
  • Sinapoyl-malate
  • Sinapoyl-choline (sinapine)

Properties

IUPAC Name

2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium;thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5.CHNS/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5;2-1-3/h6-7,10-11H,8-9H2,1-5H3;3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLELSNOPYHTYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC.C(#N)[S-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)CCOC(=O)/C=C/C1=CC(=C(C(=C1)OC)O)OC.C(#N)[S-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7431-77-8
Record name Sinapine thiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007431778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SINAPINE THIOCYANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9SJB3RPE2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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